Product packaging for 2-Bromo-2'-phenyl-9,9'-spirobi[fluorene](Cat. No.:CAS No. 1911626-20-4)

2-Bromo-2'-phenyl-9,9'-spirobi[fluorene]

Cat. No.: B13652634
CAS No.: 1911626-20-4
M. Wt: 471.4 g/mol
InChI Key: ZQAGVQFOHYDZIS-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Spirobifluorene Architectures in Organic Electronic Materials

The journey of spirobifluorene compounds began with their initial synthesis in the early 20th century. However, their potential in organic electronics was not fully realized until decades later. The seminal work on 2,2',7,7'-tetrakis(N,N-diphenylamino)-9,9'-spirobifluorene (Spiro-TAD) as a hole-transporting material in the late 1990s marked a turning point, showcasing the exceptional stability and efficiency that spiro-architectures could offer. Since then, a vast array of spirobifluorene derivatives has been synthesized, with researchers exploring various substitution patterns to modulate their electronic and physical properties for specific applications.

Fundamental Significance of the Spiro-Center for Molecular Design and Performance in π-Conjugated Systems

The spiro-linkage forces the two fluorene (B118485) moieties into a nearly orthogonal orientation. This perpendicular arrangement effectively disrupts intermolecular π-π stacking, a common issue in planar aromatic molecules that can lead to excimer formation and quenching of luminescence. By preventing close packing, the spiro-architecture helps to maintain the intrinsic photophysical properties of the individual molecules in the solid state, leading to higher quantum efficiencies in devices.

The rigid and bulky nature of the spirobifluorene scaffold contributes to high glass transition temperatures (Tg) and excellent thermal stability. A high Tg is crucial for the longevity and reliability of organic electronic devices, as it prevents morphological changes in the thin films during operation, which can lead to device failure. The spiro-center effectively locks the molecule in a fixed conformation, enhancing its resistance to thermal degradation.

PropertySignificance in Organic Electronics
High Glass Transition Temperature (Tg) Prevents morphological changes in thin films, enhancing device lifetime and stability.
High Decomposition Temperature (Td) Indicates resistance to thermal degradation during device fabrication and operation.

Overview of Substituent Effects on Spirobifluorene Derivatives

The properties of spirobifluorene can be precisely tuned by introducing various substituents onto the fluorene rings. This functionalization allows for the rational design of materials with tailored electronic energy levels, charge transport characteristics, and photophysical properties.

The introduction of a bromine atom, as in 2-Bromo-2'-phenyl-9,9'-spirobi[fluorene], serves a dual purpose. Electronically, the electron-withdrawing nature of bromine can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule. Synthetically, the bromine atom provides a reactive handle for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination. This allows for the construction of more complex and highly functionalized spirobifluorene derivatives.

The attachment of a phenyl group to the spirobifluorene core, as seen in the 2'-position of the target molecule, extends the π-conjugation of the system. The degree of this extension is dependent on the position of substitution and the dihedral angle between the phenyl group and the fluorene unit. This arylation can red-shift the absorption and emission spectra and influence the charge-carrier mobility. Furthermore, the bulky phenyl group contributes to the steric hindrance around the spirobifluorene core, further preventing intermolecular aggregation.

SubstituentPositionExpected Impact on Properties
Bromo 2- Provides a reactive site for further synthesis. - Can lower HOMO/LUMO levels due to inductive effects.
Phenyl 2'- Extends π-conjugation, potentially red-shifting optical spectra. - Increases steric hindrance, reducing aggregation.

Regioselective Substitution Patterns and Their Consequences on Optoelectronic Properties

The strategic placement of substituents on the spirobifluorene core is a powerful tool for tuning its optoelectronic properties. The consequences of substitution are highly dependent on the position on the fluorene unit, with the C2, C4, and C7 positions being the most commonly explored.

Substitution at the C2 and C7 positions generally leads to a significant extension of the π-conjugated system. researchgate.netnih.gov This is because these positions are electronically coupled along the long axis of the fluorene molecule. Attaching electron-donating or electron-withdrawing groups at the C2/C7 positions directly impacts the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. For instance, attaching an electron-donating group typically raises the HOMO level, facilitating hole injection, while an electron-withdrawing group can lower the LUMO level, aiding electron injection. This extension of conjugation also tends to cause a red-shift in the absorption and emission spectra.

In contrast, substitution at the C4 position, which is ortho to the biphenyl (B1667301) linkage, restricts electronic coupling between the substituent and the fluorene core. google.commdpi.com This disruption of conjugation is useful for creating materials with high triplet energies, a crucial property for host materials in blue phosphorescent OLEDs (PhOLEDs). google.commdpi.com By preventing the extension of conjugation, the emission color can be kept in the deep-blue region of the spectrum.

The following table summarizes the general effects of substitution at different positions on the spirobifluorene scaffold based on reported findings for various derivatives.

Substitution PositionEffect on π-ConjugationTypical Impact on Emission SpectrumCommon Application
C2 / C7Strong extension of conjugationRed-shift (towards blue/green)Emitters, Charge-transport materials
C4Restricted conjugationMaintains deep-blue emissionHigh-triplet-energy host materials
C1Complete π-conjugation breakingUnique electronic properties, high performance in blue PhOLEDs researchgate.netHost materials

Academic Research Trajectories and Current Relevance of Substituted Spirobifluorenes

The academic and industrial interest in spirobifluorene derivatives has grown substantially since their introduction as stable, blue-emitting materials. nih.gov Early research primarily focused on symmetrically substituted SBFs, such as 2,7- or 2,2',7,7'-functionalized derivatives, to create robust charge-transporting or emissive materials. acs.org These symmetric designs offered high thermal stability and well-defined properties.

More recent research trajectories have shifted towards the development of asymmetrically substituted spirobifluorenes. This approach allows for the creation of multifunctional molecules where different substituents on the two fluorene units impart distinct functions. For example, one fluorene unit can be functionalized with a hole-transporting moiety while the other bears an electron-transporting group, leading to bipolar host materials that can improve charge balance within an OLED emissive layer.

The development of efficient and versatile synthetic methodologies has been crucial to this evolution. Modern cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are now routinely used to introduce a vast array of functional groups onto brominated SBF precursors. researchgate.netnih.gov This has led to the creation of large libraries of materials with fine-tuned properties, accelerating the discovery of high-performance materials for next-generation displays and lighting. The focus is now on creating complex, multi-component systems from versatile and strategically designed building blocks.

Positioning 2-Bromo-2'-phenyl-9,9'-spirobi[fluorene] within the Spirobifluorene Family of Advanced Materials

The compound 2-Bromo-2'-phenyl-9,9'-spirobi[fluorene] is a prime example of a modern, asymmetrically substituted spirobifluorene building block designed for advanced materials synthesis. Its structure is strategically engineered to serve as a versatile intermediate for creating complex, high-performance optoelectronic materials.

The key features of this molecule are its distinct functionalities at the 2 and 2' positions:

The 2'-phenyl group: This substituent serves to pre-tune the electronic properties of the SBF core. The phenyl group provides steric bulk, enhancing the morphological stability of thin films, while also subtly modifying the HOMO/LUMO energy levels of its fluorene unit through electronic effects.

The 2-bromo group: This is the most critical feature for its role as an intermediate. The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions. This allows for the facile and high-yield introduction of a wide variety of functional groups at this specific position.

Therefore, 2-Bromo-2'-phenyl-9,9'-spirobi[fluorene] is not typically the final functional material itself, but rather a platform molecule. Chemists can use it to synthesize a diverse range of derivatives where the bromine atom is replaced by electron-donating groups (like carbazoles or arylamines), electron-accepting groups (like triazines or phosphine (B1218219) oxides), or other chromophores. This asymmetric design—one side electronically modified and stable, the other a reactive site for functionalization—positions it as a highly valuable intermediate for constructing the complex donor-acceptor or bipolar molecules that are at the forefront of current OLED research.

The table below outlines the key characteristics and role of this compound.

PropertyDescription
Molecular FormulaC₃₁H₁₉Br
Key Structural FeatureAsymmetric substitution at C2 and C2' positions
Role of 2'-Phenyl GroupEnhances morphological stability; electronically modifies one fluorene unit
Role of 2-Bromo GroupProvides a reactive site for post-synthesis functionalization via cross-coupling reactions
Primary ApplicationVersatile intermediate/building block for the synthesis of advanced functional materials (e.g., emitters, hosts) for organic electronics

Retrosynthetic Analysis of the 9,9'-Spirobi[fluorene] Core with Differential Substitution

The synthesis of asymmetrically substituted 9,9'-spirobi[fluorene] (SBF) derivatives like 2-Bromo-2'-phenyl-9,9'-spirobi[fluorene] hinges on the strategic formation of the central, tetra-substituted sp³-hybridized carbon atom. Retrosynthetic analysis breaks down the target molecule into simpler, accessible precursors. The key challenge lies in controlling the sequential or convergent assembly of the two different fluorene moieties.

Classical Approaches to Spirobifluorene Formation: Acid-Catalyzed Cyclization of Fluorenols and Methanones

The most established and widely utilized method for constructing the 9,9'-spirobi[fluorene] core is the intramolecular Friedel-Crafts-type reaction, specifically the acid-catalyzed cyclodehydration of a 9-aryl-9-fluorenol intermediate. This process involves the generation of a stabilized 9-fluorenyl cation, which then undergoes electrophilic attack on the tethered aryl ring (typically a biphenyl group) to form the spirocyclic center.

The general pathway involves two main steps:

Formation of the Fluorenol Precursor: A fluorenone derivative is treated with an organometallic reagent, such as a Grignard reagent (R-MgBr) or an organolithium reagent (R-Li), derived from a 2-halobiphenyl. For the synthesis of an asymmetrically substituted SBF, one would start with a substituted fluorenone and a substituted 2-biphenyl organometallic, or vice-versa.

Acid-Catalyzed Cyclization: The resulting tertiary fluoren-9-ol is then subjected to strong acidic conditions to promote dehydration and the subsequent ring-closing reaction.

Various acid systems have been employed to effect this cyclization, ranging from traditional mineral acids to superacids. Triflic acid (CF₃SO₃H) has been shown to be a particularly effective promoter for these cyclizations, often allowing for lower reaction temperatures and shorter reaction times compared to classical systems like acetic acid/HCl. acs.org For instance, the cyclodehydration of fluorenol precursors to 9,9'-spirobifluorene can achieve yields of up to 97% using triflic acid. acs.org The high efficiency is attributed to the superacid's ability to cleanly generate the reactive carbocation intermediates. acs.org

Precursor TypeAcid CatalystConditionsYieldReference
9-(Biphenyl-2-yl)-fluoren-9-olTriflic Acid (35 equiv.)Room Temperature97% acs.org
9-(Biphenyl-2-yl)-fluoren-9-olAcetic Acid / HCl140 °C89% acs.org
2-Bromo-9-phenyl-9H-fluoren-9-olTrifluoromethanesulfonic acid in BenzeneReflux65% chemicalbook.com

This table presents examples of acid-catalyzed cyclization reactions for forming spirobifluorene and related structures.

Alternative and Emerging Synthetic Routes for Spiro-Center Construction

While the fluorenol cyclization method is robust, research has explored more direct and efficient strategies for constructing the spiro center, aiming to reduce step counts and improve functional group tolerance.

One notable emerging strategy is the direct dehydrative coupling of (hetero)biaryls with fluorenones mediated by triflic anhydride (B1165640) (Tf₂O). nih.govrsc.org This method circumvents the need for pre-forming an organometallic reagent and the fluorenol intermediate. The reaction proceeds under metal-free conditions, where two C-C bonds are formed sequentially to directly yield the spirobifluorene product. nih.gov This approach is advantageous as it allows for the use of relatively simple, non-halogenated, and non-metalated starting materials and demonstrates good functional group compatibility. nih.gov For example, the reaction is tolerant of aryl-bromide moieties, leaving a useful synthetic handle for further modifications. nih.gov

Other modern approaches focus on transition-metal-catalyzed reactions, such as palladium-catalyzed intramolecular C-H activation of 2-arylbenzyl chlorides, which can be performed at room temperature to construct the fluorene scaffold. researchgate.net While not a direct spirocyclization, these methods for creating one of the fluorene units can be integrated into a convergent synthesis of asymmetrically substituted spirobifluorenes.

Strategies for Selective Introduction of Bromine on the Spirobifluorene Scaffold

To synthesize 2-Bromo-2'-phenyl-9,9'-spirobi[fluorene], the bromine atom must be introduced with high regioselectivity. This can be achieved either by functionalizing a pre-formed spirobifluorene core or by carrying the bromine substituent through the synthesis from a precursor molecule.

Direct Electrophilic Bromination and Control of Regioselectivity

Direct electrophilic aromatic substitution on the 9,9'-spirobi[fluorene] core is a common method for introducing halogen atoms. The most activated positions on the SBF scaffold for electrophilic attack are C2, C7, C2', and C7'. researchgate.net However, controlling the regioselectivity to achieve mono-substitution at a specific position on an already asymmetrically substituted core like 2'-phenyl-9,9'-spirobi[fluorene] can be challenging.

The reaction typically employs a brominating agent such as N-Bromosuccinimide (NBS) or elemental bromine (Br₂) with a Lewis acid catalyst. nih.gov The outcome is governed by the directing effects of the substituents already present on the rings. The phenyl group at the 2'-position is an ortho-, para-director. On the unsubstituted fluorene unit, bromination would be expected to occur at the C2 or C7 position. Achieving selective bromination at C2 would require careful optimization of reaction conditions (temperature, solvent, stoichiometry of the brominating agent) to exploit subtle differences in reactivity between the available positions. nih.govnih.gov

Brominating AgentSolventConditionsOutcomeReference
N-Bromosuccinimide (NBS)Acetonitrile (MeCN)0 °C to Room Temp.Mono- or di-bromination depending on substrate nih.gov
N-Bromosuccinimide (NBS) / Silica gelCarbon Tetrachloride (CCl₄)Room TemperatureHighly regioselective bromination nih.gov

This table shows common conditions for electrophilic aromatic bromination.

Bromination of Precursor Fluorenones and Subsequent Cyclization

A more reliable strategy for ensuring the correct placement of the bromine atom is to begin with a brominated precursor. In this approach, 2-bromofluoren-9-one is used as the starting material. This method offers unambiguous control over the bromine position.

The synthesis proceeds as follows:

Precursor Synthesis: 2-Bromofluoren-9-one is synthesized through established methods.

Organometallic Addition: The brominated fluorenone is reacted with the organometallic reagent derived from 2-phenylbiphenyl (e.g., 2'-phenyl-[1,1'-biphenyl]-2-yl)lithium or the corresponding Grignard reagent). This forms the key tertiary alcohol intermediate, 9-(2'-phenyl-[1,1'-biphenyl]-2-yl)-2-bromofluoren-9-ol.

Cyclization: The alcohol is then cyclized under acidic conditions, as described in section 2.1.1, to yield the final product, 2-Bromo-2'-phenyl-9,9'-spirobi[fluorene].

This route is highly convergent and ensures that the bromine and phenyl substituents are located on different fluorene moieties of the final spiro compound. A similar strategy has been successfully used to prepare 2-bromo-9,9-diphenylfluorene from 2-bromo-9H-fluoren-9-one. chemicalbook.com

Synthesis via Halogen-Metal Exchange and Quenching with Brominating Agents

The halogen-metal exchange reaction provides a powerful method for introducing a bromine atom at a specific position, particularly if other synthetic routes are not feasible or if a differently halogenated precursor is more accessible. sciencemadness.org This method involves the conversion of an aryl halide (or sometimes a C-H bond via directed lithiation) into an organometallic species, which is then quenched with an electrophilic bromine source.

The general procedure would be:

Formation of Organometallic Intermediate: An existing spirobifluorene derivative, for example, one bearing an iodine or bromine atom at a different position, or one amenable to directed ortho-lithiation, is treated with an organolithium reagent (e.g., n-BuLi or t-BuLi) at low temperatures (typically -78 °C). mdpi.com This generates a highly reactive aryllithium intermediate at the desired position.

Quenching with Bromine Source: The aryllithium species is then reacted with an electrophilic brominating agent, such as 1,2-dibromoethane or elemental bromine, to install the bromo substituent.

A potential challenge with this method is the presence of acidic protons on the fluorene core, but conditions can often be optimized to favor the exchange reaction. To improve yields and minimize side reactions, transmetalation of the aryllithium intermediate with reagents like ZnCl₂ before bromination can be employed. organic-chemistry.org This converts the highly reactive organolithium compound into a more stable organozinc species, which can then be brominated more cleanly. organic-chemistry.org

Methodologies for Introducing Phenyl Substituents onto Spirobifluorene Frameworks

The introduction of phenyl groups onto the spirobifluorene scaffold can be accomplished through various synthetic strategies. These methods primarily involve the formation of carbon-carbon bonds, often utilizing organometallic reagents or transition metal-catalyzed cross-coupling reactions.

Grignard Reactions and Organolithium Chemistry with Fluorenones

A common approach to constructing the spirobifluorene skeleton involves the reaction of an organometallic reagent with a fluorenone derivative. clockss.org This is typically followed by an acid-catalyzed intramolecular cyclization.

Grignard Reagents: The Grignard reaction is a powerful tool for forming carbon-carbon bonds. organic-chemistry.orgleah4sci.com In the context of spirobifluorene synthesis, a Grignard reagent, such as phenylmagnesium bromide, can be added to a fluorenone. iastate.edulibretexts.org For the synthesis of a phenyl-substituted spirobifluorene, this would involve the reaction of a biphenyl Grignard reagent with a fluorenone, or a phenyl Grignard reagent with a substituted fluorenone. clockss.org The resulting tertiary alcohol intermediate is then cyclized in the presence of a strong acid, such as a mixture of hydrochloric and acetic acid, to form the spirobifluorene core. clockss.orgchemicalbook.com

Organolithium Chemistry: Similar to Grignard reagents, organolithium reagents are highly reactive nucleophiles used for C-C bond formation. fishersci.frorganicchemistrydata.orgscribd.com Aryllithium reagents, generated from the corresponding aryl halides, can react with fluorenones to yield the tertiary alcohol precursor to spirobifluorenes. iastate.edu The choice between Grignard and organolithium reagents can depend on the specific substrates and desired reaction conditions, as organolithium reagents are generally more reactive. libretexts.org

The general synthetic sequence is outlined below:

Step 1: Formation of the Tertiary Alcohol

An appropriate organometallic reagent (either a Grignard or an organolithium reagent) is reacted with a fluorenone derivative in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF). leah4sci.comlibretexts.org

Step 2: Acid-Catalyzed Cyclization

The intermediate tertiary alcohol is subjected to strong acid conditions to induce an intramolecular electrophilic aromatic substitution, forming the spiro center. clockss.org

Reagent TypeReactantsIntermediateProduct
Grignard Reagent2-Bromobiphenylmagnesium halide + Fluorenone9-(2'-Bromo-[1,1'-biphenyl]-2-yl)-9H-fluoren-9-ol2-Bromo-9,9'-spirobi[fluorene]
Organolithium Reagent2-Lithiated biphenyl + Substituted FluorenoneTertiary AlcoholSubstituted Spirobifluorene

Transition Metal-Catalyzed Cross-Coupling Reactions for Aryl-Aryl Bond Formation

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of aryl-aryl bonds. These methods offer a high degree of functional group tolerance and control over the substitution pattern.

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound (boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium(0) complex. tcichemicals.commdpi.com This reaction is widely used for the synthesis of biaryls and has been applied to the preparation of phenyl-substituted spirobifluorenes. researchgate.netnih.gov

To synthesize a phenyl-substituted spirobifluorene, a bromo-substituted spirobifluorene can be coupled with phenylboronic acid in the presence of a palladium catalyst and a base. tcichemicals.com This approach is particularly useful for late-stage functionalization of the spirobifluorene core.

ReactantsCatalystBaseProduct
Bromo-spirobifluorene, Phenylboronic acidPd(PPh₃)₄, Pd(OAc)₂Na₂CO₃, K₂CO₃, Cs₂CO₃Phenyl-spirobifluorene

The Suzuki-Miyaura coupling is known for its mild reaction conditions and tolerance of a wide variety of functional groups. tcichemicals.commdpi.com

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgnih.gov This reaction is a powerful method for the formation of C(sp²)–C(sp²) bonds. beilstein-journals.org

In the synthesis of phenyl-substituted spirobifluorenes, an organozinc reagent, such as phenylzinc chloride, can be coupled with a bromo-spirobifluorene. wikipedia.org The Negishi coupling is often praised for its high yields and functional group tolerance. wikipedia.org

ReactantsCatalystProduct
Bromo-spirobifluorene, Phenylzinc halidePd(PPh₃)₄, Ni(acac)₂Phenyl-spirobifluorene

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org While this reaction directly forms an alkynyl linkage rather than a phenyl group, it serves as a crucial step in multi-step syntheses. youtube.comorganic-chemistry.org The resulting alkynyl-substituted spirobifluorene can be further elaborated to introduce a phenyl group, for instance, through a subsequent cyclization or rearrangement reaction.

The Sonogashira coupling is valued for its reliability and the ability to be performed under mild conditions. wikipedia.org

ReactantsCatalystsBaseProduct
Bromo-spirobifluorene, PhenylacetylenePd(PPh₃)₄, CuITriethylaminePhenylalkynyl-spirobifluorene

Challenges in Achieving Asymmetric Substitution (Bromo vs. Phenyl) at Specific Positions

The synthesis of asymmetrically substituted spirobifluorenes like 2-Bromo-2'-phenyl-9,9'-spirobi[fluorene] is a significant challenge. The primary difficulties lie in controlling the regioselectivity of the substitution on the two fluorene units.

Control of Regioselectivity: Achieving a specific substitution pattern, such as a bromo group on one fluorene moiety and a phenyl group on the other at defined positions, requires a multi-step, carefully planned synthetic route. Direct bis-functionalization of the parent spirobifluorene often leads to a mixture of regioisomers, which can be difficult to separate. researchgate.net

Stepwise Functionalization: A common strategy to overcome this is a stepwise approach. One might start with a pre-functionalized fluorene or biphenyl precursor to build one half of the spirobifluorene with the desired substituent. For example, one could synthesize 2-bromo-9,9'-spirobifluorene first and then introduce the phenyl group at the 2'-position via a cross-coupling reaction. This requires orthogonal protecting groups or functional groups that can be selectively addressed in subsequent steps.

Steric Hindrance: The rigid and sterically congested nature of the spirobifluorene core can influence the reactivity of certain positions. The accessibility of the different positions on the fluorene units (C1, C2, C3, C4) varies, which can be exploited to a certain extent but also poses a challenge for introducing bulky substituents. researchgate.net

Purification: The separation of the desired asymmetrically substituted product from potential side products, such as symmetrically substituted spirobifluorenes (e.g., 2,2'-dibromo- or 2,2'-diphenyl-9,9'-spirobi[fluorene]) and other constitutional isomers, can be challenging due to their similar physical properties. researchgate.net

An in-depth examination of the synthetic methodologies for 2-Bromo-2'-phenyl-9,9'-spirobi[fluorene] reveals a landscape of nuanced optimization and advanced purification strategies. The successful construction of such complex, asymmetrically substituted spirobifluorene architectures hinges on the precise control of reaction conditions, particularly in cross-coupling reactions, and the application of sophisticated purification techniques to achieve the high purity required for advanced applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H19Br B13652634 2-Bromo-2'-phenyl-9,9'-spirobi[fluorene] CAS No. 1911626-20-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1911626-20-4

Molecular Formula

C31H19Br

Molecular Weight

471.4 g/mol

IUPAC Name

2'-bromo-2-phenyl-9,9'-spirobi[fluorene]

InChI

InChI=1S/C31H19Br/c32-22-15-17-26-24-11-5-7-13-28(24)31(30(26)19-22)27-12-6-4-10-23(27)25-16-14-21(18-29(25)31)20-8-2-1-3-9-20/h1-19H

InChI Key

ZQAGVQFOHYDZIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=CC=CC=C4C35C6=CC=CC=C6C7=C5C=C(C=C7)Br

Origin of Product

United States

Advanced Spectroscopic and Photophysical Characterization of 2 Bromo 2 Phenyl 9,9 Spirobi Fluorene

UV-Visible Absorption and Emission Spectroscopy for Electronic Transitions and Optical Band Gaps

The electronic absorption and emission properties of spirobifluorene derivatives are governed by π-π* transitions within the fluorene (B118485) moieties. In solution, these compounds typically exhibit strong absorption in the UV region. For the closely related isomer, 4-phenyl-9,9'-spirobi[fluorene] (4-Ph-SBF), the absorption spectrum in dichloromethane (B109758) shows a maximum (λabs) at 323 nm. rsc.org This absorption is characteristic of the electronic transitions within the extended π-conjugated system of the spirobifluorene core.

Upon excitation, these molecules exhibit fluorescence, typically in the violet-blue region. The photoluminescence (PL) spectrum of 4-Ph-SBF in solution peaks at 368 nm and 386 nm, showing characteristic vibronic structuring. rsc.org The energy difference between the onset of absorption and the onset of emission, known as the Stokes shift, provides insight into the geometric relaxation between the ground and excited states.

The optical band gap (Egopt) can be estimated from the onset of the absorption spectrum. For 4-Ph-SBF, the optical band gap is approximately 3.44 eV. rsc.org This value is crucial for determining the potential application of the material in optoelectronic devices, as it dictates the energy of photons the material can absorb and emit.

Table 4.1.1: Photophysical Properties of 4-phenyl-9,9'-spirobi[fluorene] in Solution

Property Value
Absorption λmax (DCM) 323 nm
Emission λmax (DCM) 368 nm, 386 nm
Optical Band Gap (Egopt) 3.44 eV

Data sourced from a study on the isomer 4-phenyl-9,9'-spirobi[fluorene] as a proxy. rsc.org

Fluorescence Quantum Yield and Lifetime Measurements for Emissive Behavior

The fluorescence quantum yield (ΦF) is a critical measure of a material's emissive efficiency, defined as the ratio of photons emitted to photons absorbed. horiba.com High quantum yields are desirable for applications in light-emitting diodes (OLEDs) and sensors. The determination of ΦF is often performed using a comparative method with a known standard. horiba.com

The fluorescence lifetime (τF) is the average time a molecule remains in its excited state before returning to the ground state via fluorescence. This parameter is essential for understanding the dynamics of the excited state and the competition between radiative (fluorescence) and non-radiative decay pathways.

While specific values for 2-Bromo-2'-phenyl-9,9'-spirobi[fluorene] are not available, spirobifluorene derivatives are known for their high fluorescence quantum yields. leapchem.com The rigid spiro-linkage helps to reduce non-radiative decay pathways by minimizing vibrational energy losses, thus enhancing emission efficiency. leapchem.com For instance, many fluorene-based polymers and small molecules are characterized by high quantum efficiencies in both solution and solid states. ntu.edu.tw20.210.105

Time-Resolved Spectroscopy for Elucidating Excited State Dynamics

Time-resolved spectroscopic techniques are indispensable for understanding the ultrafast processes that occur after photoexcitation.

Femtosecond Transient Absorption (fs-TA): This pump-probe technique allows for the observation of short-lived excited states, including singlet and triplet states, as well as charge-transfer species. By monitoring the change in absorption over time, one can map the decay pathways of the initially excited state, such as internal conversion, intersystem crossing, and relaxation to the fluorescent state.

Time-Correlated Single Photon Counting (TCSPC): TCSPC is a highly sensitive method used to measure fluorescence lifetimes, typically in the picosecond to nanosecond range. The resulting decay profile provides direct information on the kinetics of the emissive state. For complex systems, multi-exponential decays may be observed, indicating the presence of different emissive species or quenching processes.

For spirobifluorene systems, these techniques would reveal the kinetics of energy relaxation and identify any transient species that could influence the material's photostability and efficiency.

Electrochemical Characterization: Cyclic Voltammetry (CV) and Square Wave Voltammetry (SWV) for Redox Potentials and Energy Level Determination

Electrochemical methods like Cyclic Voltammetry (CV) and Square Wave Voltammetry (SWV) are used to probe the redox behavior of a molecule and determine the energy levels of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These parameters are fundamental to designing materials for organic electronics, as they govern charge injection and transport properties. acs.org

CV measurements on the related 4-Ph-SBF show an irreversible oxidation wave with an onset potential (Eoxonset) of 1.48 V (vs. Ag/AgCl). rsc.org From this, the HOMO energy level can be estimated using empirical formulas that correlate the oxidation potential to the ionization potential. For 4-Ph-SBF, the HOMO level is calculated to be approximately -5.88 eV. rsc.org

The LUMO level can be determined either from the reduction potential or by adding the optical band gap to the HOMO energy level. Using the optical method, the LUMO level for 4-Ph-SBF is estimated to be -2.44 eV. rsc.org The large HOMO-LUMO gap is consistent with the blue emission of the material.

Table 4.4.1: Electrochemical Properties and Energy Levels of 4-phenyl-9,9'-spirobi[fluorene]

Property Value
Oxidation Onset (Eoxonset) 1.48 V
HOMO Level -5.88 eV
LUMO Level (from Egopt) -2.44 eV

Data sourced from a study on the isomer 4-phenyl-9,9'-spirobi[fluorene] as a proxy. rsc.org

Solid-State Spectroscopic Analysis for Understanding Aggregation Effects and Film Morphology

The performance of organic materials in devices is highly dependent on their properties in the solid state, where intermolecular interactions can significantly alter their photophysical behavior.

Photoluminescence in Neat Films vs. Solution

In the solid state, many organic molecules suffer from aggregation-caused quenching (ACQ), where close π–π stacking leads to the formation of non-emissive excimers and a significant drop in fluorescence quantum yield. However, the unique three-dimensional, orthogonal structure of spirobifluorene compounds effectively suppresses this intermolecular packing. leapchem.com20.210.105 This steric hindrance helps to preserve the high emissive properties of the individual molecules in thin films.

Consequently, the photoluminescence spectrum of a spirobifluorene derivative in a neat film is often very similar to its solution spectrum, albeit with potential minor shifts due to changes in the dielectric environment. This morphological stability is a key advantage of the spirobifluorene core for creating efficient solid-state lighting devices. 20.210.105

Circularly Polarized Luminescence (CPL) for Chiral Derivatives

While 2-Bromo-2'-phenyl-9,9'-spirobi[fluorene] is achiral, the spirobifluorene scaffold is a classic example of axial chirality. If synthesized as a single enantiomer or if the enantiomers are resolved, the resulting chiral molecules can exhibit Circularly Polarized Luminescence (CPL). CPL is the differential emission of left- and right-circularly polarized light from a chiral luminophore. This property is of great interest for applications in 3D displays, chiral sensing, and information storage. The dissymmetry of the emission is quantified by the glum factor, which is a measure of the degree of circular polarization. Chiral spirobifluorene derivatives are excellent candidates for CPL materials due to their rigid, well-defined helical structures.

Advanced Vibrational Spectroscopy (e.g., Raman, FTIR) for Molecular Structure and Conformation

For 2-Bromo-2'-phenyl-9,9'-spirobi[fluorene], the vibrational spectrum is dominated by the modes of the spirobi[fluorene] core, with additional distinct signals arising from the bromo and phenyl substituents. The spectrum can be broadly divided into several regions:

High-Frequency Region (2900–3100 cm⁻¹): This region is characterized by the C-H stretching vibrations of the aromatic rings of the fluorene and phenyl groups. Unlike the parent fluorene molecule, spiro-linked compounds lack the CH₂ methylene (B1212753) group, leading to the absence of corresponding stretching vibrations in this range.

Mid-Frequency Region (1000–1600 cm⁻¹): This region contains a wealth of structural information, including C-C stretching vibrations within the aromatic rings, C-H in-plane bending, and ring deformation modes. A strong mode around 1600 cm⁻¹ is characteristic of symmetric ring stretching in spirobifluorene derivatives.

Low-Frequency Region (< 1000 cm⁻¹): This region includes C-H out-of-plane bending vibrations, as well as skeletal and torsional modes of the entire molecule. The C-Br stretching vibration is also expected in this region, typically appearing as a strong band.

The introduction of the bromo and phenyl groups to the SBF core is expected to induce specific changes in the vibrational spectra. The phenyl group will introduce its own set of characteristic ring breathing and C-H deformation modes. The heavy bromine atom will lead to a distinct, low-frequency C-Br stretching mode and can also perturb the frequencies of adjacent vibrational modes.

The following table summarizes the expected key vibrational modes for 2-Bromo-2'-phenyl-9,9'-spirobi[fluorene], based on studies of 9,9'-spirobi[fluorene] and other substituted fluorene compounds.

Frequency Range (cm⁻¹) Vibrational Mode Assignment Associated Moiety
3100 - 3000Aromatic C-H StretchingFluorene, Phenyl
~1600Symmetric Aromatic Ring StretchingSpirobi[fluorene] Core
1500 - 1400Aromatic C=C StretchingFluorene, Phenyl
1350 - 1250C-C Backbone StretchingSpirobi[fluorene] Core
1300 - 1100C-H In-plane BendingFluorene, Phenyl
900 - 650C-H Out-of-plane BendingFluorene, Phenyl
< 700C-Br StretchingBromo Substituent
< 300Intermolecular and Torsional ModesFull Molecule

This table is generated based on data from related compounds and general spectroscopic principles.

X-ray Diffraction Studies for Single Crystal and Thin Film Structures

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing detailed information on bond lengths, bond angles, and intermolecular interactions.

The fundamental structure of 9,9'-spirobi[fluorene] derivatives features two fluorene units linked by a central sp³-hybridized carbon atom. This spiro-linkage forces the two fluorene systems into a nearly perpendicular (orthogonal) orientation, which is a hallmark of this class of molecules. This twisted, non-coplanar structure effectively prevents close molecular packing (π-π stacking) that is common in planar aromatic systems. This structural feature is crucial as it imparts high glass transition temperatures and morphological stability in thin films, which is advantageous for applications in organic electronics.

While a specific crystal structure for 2-Bromo-2'-phenyl-9,9'-spirobi[fluorene] is not publicly documented, data from closely related compounds like 2,2'-Dibromo-9,9'-spirobifluorene provides a reliable model for its expected crystallographic properties.

The following table summarizes typical crystallographic data for a related spirobifluorene derivative.

Parameter Value (for 2,2'-Dibromo-9,9'-spirobifluorene) Expected Influence on 2-Bromo-2'-phenyl-9,9'-spirobi[fluorene]
Crystal SystemMonoclinicLikely to be similar (e.g., monoclinic or orthorhombic)
Space GroupP2₁/cDependent on specific packing, but common for such molecules
Unit Cell Dimensionsa, b, c (Å); β (°)Will differ due to the different size and symmetry of the phenyl group compared to a bromo group
Molecules per Unit Cell (Z)4Typically 2, 4, or 8 for organic molecules
Dihedral Angle~85-89°Expected to be in a similar range, defining the core structure

This table is generated based on known data for a related compound to provide a scientifically informed expectation.

In thin films, the orientation and packing of 2-Bromo-2'-phenyl-9,9'-spirobi[fluorene] molecules would be critical to the material's electronic properties. Techniques like grazing-incidence X-ray diffraction (GIXRD) would be employed to study the molecular orientation relative to the substrate surface, which can be either face-on or edge-on, and to determine the degree of crystallinity within the film. The bulky and rigid spiro-core generally leads to the formation of amorphous or glassy films, a property that is often desirable for creating stable and uniform thin-film devices.

Chemical Functionalization and Derivatization Strategies for 2 Bromo 2 Phenyl 9,9 Spirobi Fluorene

Strategic Utilization of the Bromine Moiety for Post-Synthetic Modification

The bromine atom on the spirobifluorene skeleton is a key functional group for post-synthetic modifications. Its reactivity in various coupling reactions allows for the introduction of diverse substituents, extending the π-conjugation, and creating more complex molecular architectures.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the bromo-substituent in spirobifluorene derivatives is highly reactive in these transformations. leapchem.com Reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings are commonly employed to extend the π-system of the molecule, leading to materials with tailored optoelectronic properties.

Suzuki-Miyaura Coupling: This reaction is widely used to couple aryl bromides with boronic acids or esters. leapchem.com For instance, the bromine site on the spirobifluorene core can be reacted with various arylboronic acids to introduce new aromatic moieties. This strategy is crucial for building extended conjugated systems used in the emissive or hole-transport layers of OLED devices. leapchem.com The choice of the boronic acid allows for the systematic tuning of the emission color and efficiency of the final material.

Stille Coupling: This coupling reaction involves the use of organotin reagents. (Fluoroarene)tricarbonylchromium(0) complexes have been shown to undergo Stille cross-coupling reactions to form functionalized biaryl complexes. rsc.org This method provides an alternative route to extend the π-conjugation of the spirobifluorene core.

Sonogashira Coupling: This reaction couples terminal alkynes with aryl halides. It is a valuable method for introducing linear, rigid alkyne units into the spirobifluorene structure, which can significantly influence the electronic and photophysical properties of the resulting compounds.

The following table summarizes representative palladium-catalyzed cross-coupling reactions utilized for modifying bromo-spirobifluorene derivatives.

Reaction Type Reactants Catalyst/Conditions Product Type Application
Suzuki-MiyauraArylboronic acid/esterPd catalyst (e.g., Pd(PPh₃)₄), BaseBiaryl-spirobifluoreneExtended π-systems for OLEDs leapchem.comrsc.org
StilleOrganostannanePd catalyst (e.g., Pd(PPh₃)₄)Aryl/alkenyl-spirobifluoreneFunctionalized biaryl complexes rsc.org
SonogashiraTerminal alkynePd catalyst, Cu(I) cocatalyst, BaseAlkynyl-spirobifluoreneπ-conjugated oligomers and polymers

The bromine atom can be converted into other functional groups that can act as ligands for metal centers, leading to the formation of organometallic complexes. A common strategy involves the conversion of the aryl bromide to a boronic ester via a Miyaura borylation reaction, followed by a Suzuki coupling to introduce a coordinating moiety like a pyridine (B92270) group.

For example, 2-bromo-9,9′-spirobifluorene can be converted to 2-(9,9′-spirobi[fluoren]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. mdpi.com This intermediate can then be reacted with 2-bromopyridine (B144113) in a Suzuki coupling reaction to yield 2-(9,9′-spirobi[fluoren]-2-yl)pyridine, a ligand that can coordinate to various metal centers. mdpi.com These organometallic complexes can exhibit interesting photophysical and electrochemical properties, making them suitable for applications in catalysis and as phosphorescent emitters in OLEDs.

The bromine atom can be replaced by other halogens (e.g., iodine or fluorine) or pseudo-halogens through nucleophilic substitution reactions, such as the Finkelstein reaction or by using metal catalysts. science.govwikipedia.org While aromatic bromides are generally less reactive than alkyl bromides in classic SN2-type Finkelstein reactions, catalyzed versions of this transformation exist for aryl halides. wikipedia.org For example, copper(I) iodide with diamine ligands can catalyze the conversion of aryl bromides to aryl iodides. wikipedia.org Aryl iodides are typically more reactive in palladium-catalyzed cross-coupling reactions, which can be advantageous for subsequent functionalization steps.

Introduction of Additional Functional Groups onto the Spirobifluorene Core and Phenyl Substituent

Beyond modifying the bromine position, additional functional groups can be introduced onto the spirobifluorene core and the phenyl substituent to further modulate the molecule's properties.

The electronic properties of the spirobifluorene system can be fine-tuned by attaching electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). This is a common strategy in the design of materials for organic electronics to control the HOMO and LUMO energy levels, thereby influencing charge injection and transport properties, as well as the emission characteristics.

Electron-Donating Groups (EDGs): Groups such as amino, alkoxy, or arylamine moieties can be introduced to raise the HOMO level, facilitating hole injection and transport.

Electron-Withdrawing Groups (EWGs): Groups like cyano, nitro, or sulfonyl can be attached to lower the LUMO level, which is beneficial for electron injection and transport.

The strategic placement of these functional groups can lead to the development of bipolar host materials or efficient charge-transporting materials for OLEDs.

The rigid and bulky nature of the spirobifluorene unit is advantageous for creating polymers with high thermal stability and good solubility. nycu.edu.tw The spiro center disrupts intermolecular π–π stacking, which helps to prevent aggregation-caused quenching of fluorescence in the solid state. leapchem.com

2-Bromo-2'-phenyl-9,9'-spirobi[fluorene] can serve as a monomer in various polymerization reactions. For example, Yamamoto polymerization of bromo-spirobifluorene derivatives can lead to the formation of thermally and chemically stable polymers. ossila.com Similarly, Suzuki polycondensation, a palladium-catalyzed reaction between a dibromo monomer and a diboronic acid or ester monomer, is a powerful method for synthesizing well-defined conjugated polymers containing the spirobifluorene unit. These polymers are promising candidates for use in polymer light-emitting diodes (PLEDs) and organic photovoltaics. nycu.edu.twossila.com

Exploration of Multi-Substitution Patterns for Targeted Optoelectronic Properties

The strategic introduction of multiple functional groups onto the 2-Bromo-2'-phenyl-9,9'-spirobi[fluorene] scaffold is a key approach to meticulously tune its optoelectronic properties for specific applications, particularly in the realm of organic light-emitting diodes (OLEDs) and other organic electronic devices. The inherent asymmetry of the parent molecule, with a bromo substituent on one fluorene (B118485) unit and a phenyl group on the other, provides a versatile platform for creating derivatives with complex and tailored functionalities. The bromine atom serves as a reactive handle for introducing a wide array of substituents via cross-coupling reactions, while the phenyl group can also be further functionalized, or its electronic influence can be complemented by additional groups on the spirobifluorene core.

Further functionalization of the spirobifluorene core can be achieved through electrophilic aromatic substitution reactions. The positions of these substitutions are directed by the existing bromo and phenyl groups. For instance, nitration or halogenation would likely occur at the C7 and C7' positions, which are electronically activated. Subsequent reduction of nitro groups to amines or conversion of halogens to other functional moieties opens up a vast chemical space for multi-substituted derivatives.

By strategically combining electron-donating and electron-withdrawing groups at different positions, it is possible to modulate the frontier molecular orbital (HOMO and LUMO) energy levels, the energy gap, and the charge transport characteristics of the resulting materials. For example, attaching donor groups to the 7 and 7' positions of a spirobifluorene core can raise the HOMO level, facilitating hole injection, while acceptor groups can lower the LUMO level, aiding electron injection. This targeted tuning of electronic properties is crucial for optimizing the performance of organic electronic devices.

Asymmetric Derivatization for Enhanced Device Performance

Asymmetric derivatization of 2-Bromo-2'-phenyl-9,9'-spirobi[fluorene] offers a sophisticated strategy to create materials with unique properties that can lead to enhanced performance in electronic devices. The distinct electronic nature of the 2-bromo and 2'-phenyl substituents provides a basis for regioselective functionalization, leading to molecules with well-defined donor-acceptor or bipolar characteristics.

A common strategy involves the utilization of the bromo group for a Suzuki or Buchwald-Hartwig cross-coupling reaction to introduce a specific functional unit, followed by functionalization of the other fluorene moiety or the phenyl ring. For instance, an electron-donating group, such as a carbazole (B46965) or triphenylamine (B166846) moiety, can be introduced at the 2-position via the bromo handle. Subsequently, an electron-withdrawing group, like a cyano or a pyridine unit, could be introduced at another position, for example, on the 2'-phenyl ring or at the 7'-position of the spirobifluorene core. This would result in a molecule with a distinct intramolecular charge-transfer character, which can be beneficial for applications in thermally activated delayed fluorescence (TADF) emitters or as host materials in phosphorescent OLEDs.

The performance of OLEDs can be significantly influenced by the molecular structure of the materials used. Asymmetric derivatization can lead to materials with improved morphological stability, preventing crystallization in thin films, and optimized intermolecular interactions, which are crucial for efficient charge transport and luminescence.

Table 1: Hypothetical Asymmetric Derivatives of 2-Bromo-2'-phenyl-9,9'-spirobi[fluorene] and their Potential Optoelectronic Properties

DerivativeFunctional Group at C2Functional Group at C2' or C7'Potential ApplicationExpected Improvement in Device Performance
SBF-Ph-Cz CarbazolePhenyl (unmodified)Hole-transporting materialEnhanced hole mobility and thermal stability
SBF-Ph-CN Phenyl (unmodified)CyanoElectron-transporting materialImproved electron injection and transport
SBF-Cz-Py CarbazolePyridineBipolar host material for PhOLEDsBalanced charge transport, higher efficiency
SBF-TPA-CN TriphenylamineCyanoTADF emitterHigh external quantum efficiency

This table presents hypothetical derivatives to illustrate the concept of asymmetric functionalization and its potential impact on device performance. The specific properties would need to be confirmed through experimental synthesis and characterization.

Synthesis of Spirobifluorene-Based Dendrimers and Star-Shaped Molecules

The rigid and three-dimensional structure of the spirobifluorene unit makes 2-Bromo-2'-phenyl-9,9'-spirobi[fluorene] an excellent building block for the construction of dendrimers and star-shaped molecules. These architectures are of great interest for organic electronics as they can offer enhanced solubility, improved film-forming properties, and effective site-isolation of chromophores, which can suppress intermolecular quenching of luminescence.

The synthesis of dendrimers and star-shaped molecules based on this core typically involves a convergent or divergent approach. In a convergent approach, dendritic wedges are first synthesized and then attached to the central 2-Bromo-2'-phenyl-9,9'-spirobi[fluorene] core. The bromo-functionality is a key reactive site for coupling these wedges, often through reactions like Suzuki or Sonogashira cross-couplings. For instance, dendrons with terminal boronic acid or alkyne groups can be coupled to the bromo-position of the spirobifluorene core.

In a divergent approach, the dendrimer is grown outwards from the spirobifluorene core. This would involve initial functionalization of the core with multiple reactive sites, from which successive generations of the dendrimer can be built. For example, further bromination of the 2-Bromo-2'-phenyl-9,9'-spirobi[fluorene] at other positions, such as C7 and C7', would provide multiple points for dendritic growth.

Star-shaped molecules can be synthesized by attaching multiple 2-Bromo-2'-phenyl-9,9'-spirobi[fluorene] units to a central core. For example, a molecule with three or four reactive sites, such as 1,3,5-tribromobenzene (B165230) or tetrakis(4-bromophenyl)methane, can be used as a core to couple with a boronic acid derivative of 2-phenyl-9,9'-spirobi[fluorene] (obtained from the bromo-precursor). This results in star-shaped molecules where the spirobifluorene units act as arms. These materials can exhibit high glass transition temperatures and excellent thermal stability, making them suitable for use in high-performance OLEDs.

Development of Chiral 2-Bromo-2'-phenyl-9,9'-spirobi[fluorene] Derivatives and Enantioselective Synthesis

The spirobifluorene scaffold is inherently chiral when appropriately substituted in a non-centrosymmetric manner. The parent molecule, 2-Bromo-2'-phenyl-9,9'-spirobi[fluorene], is a chiral compound existing as a racemic mixture of two enantiomers. The development of enantiomerically pure derivatives of this compound is of significant interest for applications in chiroptical materials, asymmetric catalysis, and circularly polarized luminescence (CPL) in OLEDs.

The synthesis of chiral derivatives can be approached in two main ways: resolution of the racemic mixture of the parent compound or an intermediate, or through enantioselective synthesis. Chiral resolution can be achieved using techniques such as chiral chromatography (e.g., HPLC with a chiral stationary phase) or by diastereomeric crystallization with a chiral resolving agent. Once the enantiomers of 2-Bromo-2'-phenyl-9,9'-spirobi[fluorene] are separated, they can be used as enantiopure building blocks for the synthesis of more complex chiral molecules.

Enantioselective synthesis aims to produce one enantiomer preferentially over the other. This can be a challenging but highly desirable approach. One potential strategy involves the use of a chiral catalyst in the key spiro-annulation step during the synthesis of the spirobifluorene core. While this has been explored for some spirobifluorene systems, its application to the synthesis of 2-Bromo-2'-phenyl-9,9'-spirobi[fluorene] would require specific catalyst development.

Another approach to enantioselective synthesis is through the desymmetrization of a prochiral precursor. However, given the structure of 2-Bromo-2'-phenyl-9,9'-spirobi[fluorene], this strategy is less straightforward.

Once enantiomerically pure 2-Bromo-2'-phenyl-9,9'-spirobi[fluorene] is obtained, it can be further functionalized to create a variety of chiral materials. For example, the bromo group can be converted into other functional groups to attach chiral side chains or to build larger chiral supramolecular structures. These chiral derivatives can exhibit unique chiroptical properties, such as strong circular dichroism (CD) and CPL, which are valuable for advanced optical applications.

Role of 2 Bromo 2 Phenyl 9,9 Spirobi Fluorene in Advanced Organic Electronic Materials

Application as Core Scaffolds and Building Blocks in Organic Light-emitting Diodes (OLEDs)

The unique three-dimensional and rigid architecture of the SBF core is highly advantageous for OLEDs. rsc.org It effectively disrupts intermolecular π-π stacking, which can lead to aggregation-caused quenching and poor film morphology. This structural feature ensures high thermal stability and promotes the formation of stable amorphous films, crucial for device longevity and reproducibility. rsc.org The 2-Bromo-2'-phenyl-9,9'-spirobi[fluorene] molecule leverages this robust scaffold while introducing functional handles for creating a diverse range of high-performance materials.

Host Materials for Phosphorescent and Fluorescent Emitters

In OLEDs, the host material plays a critical role in charge transport and energy transfer to the guest emitter. An ideal host must possess a high triplet energy (ET) to effectively confine the triplet excitons on the phosphorescent guest, preventing energy loss. rsc.org The SBF core is well-known for its high triplet energy. rsc.org

The 2-Bromo-2'-phenyl-9,9'-spirobi[fluorene] scaffold is an excellent precursor for host materials. The phenyl group at the 2'-position can slightly modify the electronic properties without significantly lowering the triplet energy. More importantly, the bromo group at the C2 position serves as a versatile reactive site for introducing various electron-donating or electron-accepting moieties through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions. nbinno.com This allows for the synthesis of bipolar host materials with balanced electron and hole transport capabilities, which is essential for achieving high efficiency and low roll-off in phosphorescent OLEDs (PhOLEDs). For instance, attaching a carbazole (B46965) (hole-transporting) or a triazine (electron-transporting) unit at the bromo-position can precisely tune the charge transport characteristics of the resulting host material. nih.govrsc.org

Table 1: Properties of Selected Spirobifluorene-Based Host Materials for OLEDs

Host Material DerivativeTriplet Energy (ET) [eV]ApplicationReported External Quantum Efficiency (EQE)
4-Phenyl-9,9′-spirobifluorene (4-Ph-SBF)2.77Blue PhOLED~20 cd/A (efficiency) rsc.org
Spiro-(3,5)-F (Fluorinated SBF)Not specifiedBlue Fluorescent OLED3.85% researchgate.net
4-Phenyl-N-carbazole-spirobifluorene (4-PhCz-SBF)HighGreen and Blue PhOLED20.2% (Green), 9.6% (Blue) nih.gov
2'-(9-phenylfluoren-9-yl)-9,9'-spirobi[fluorene] (PF-SBF)HighBlue and Green PhOLED (co-host)16.7 cd/A (Blue), 50.5 cd/A (Green) pku.edu.cn

Electron Transport Layers (ETLs) and Hole Blocking Layers (HBLs)

While the intrinsic SBF core is not strongly electron-transporting, its properties can be dramatically altered through chemical modification. The 2-bromo position in 2-Bromo-2'-phenyl-9,9'-spirobi[fluorene] is the key to transforming the scaffold into a high-performance electron transport material. By attaching potent electron-withdrawing groups—such as diphenyltriazine, benzothienopyrimidine, or benzofuropyrimidine—to the SBF core via the bromo handle, materials with excellent electron mobility and high triplet energy can be developed. rsc.orgresearchgate.net

Emitter Components in Advanced OLED Architectures (e.g., Thermally Activated Delayed Fluorescence Emitters)

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of both singlet and triplet excitons, enabling internal quantum efficiencies of up to 100% without the need for heavy metals. unimi.it TADF emitters are typically designed with a donor-acceptor (D-A) structure to achieve a small energy gap between the lowest singlet (S1) and triplet (T1) states (ΔEST). unimi.itresearchgate.net

The 2-Bromo-2'-phenyl-9,9'-spirobi[fluorene] molecule is a promising platform for constructing novel TADF emitters. Its rigid, orthogonal structure can be used as a spacer to physically separate donor and acceptor moieties, ensuring a small ΔEST. unimi.itresearchgate.net For example, a donor unit can be attached to the 2'-phenyl side of the molecule, while an acceptor unit can be introduced at the 2-bromo position. This design strategy leverages the spiro-linkage to control the spatial overlap of the HOMO and LUMO, a critical factor in TADF emitter performance. unimi.it The inherent rigidity of the SBF core also helps to suppress non-radiative decay pathways, leading to higher photoluminescence quantum yields. researchgate.net

Integration into Organic Photovoltaic (OPV) Devices and Perovskite Solar Cells

The exceptional morphological stability and versatile functionalization of spirobifluorene derivatives have made them central to the development of efficient and stable solar cells.

Hole Transport Materials (HTMs) for Efficient Charge Extraction

Perhaps the most famous application of the SBF scaffold is in the form of Spiro-OMeTAD, the benchmark hole transport material (HTM) in high-efficiency perovskite solar cells (PSCs). researchgate.netwhiterose.ac.uk The key to a successful HTM is having a suitable highest occupied molecular orbital (HOMO) energy level for efficient hole extraction from the perovskite layer, good hole mobility, and the ability to form uniform, pinhole-free films. researchgate.net

2-Bromo-2'-phenyl-9,9'-spirobi[fluorene] serves as an excellent starting point for creating new, potentially lower-cost and more stable HTMs. The bromo group can be used to attach hole-transporting moieties like arylamines, similar to those in Spiro-OMeTAD. unimi.it The phenyl group at the 2'-position can be used to fine-tune the HOMO energy level and improve solubility and film-forming properties. By engineering the side groups attached to the SBF core, researchers can optimize the energy level alignment with the perovskite, enhance charge mobility, and improve the material's resistance to moisture and thermal degradation, leading to PSCs with both high power conversion efficiency (PCE) and enhanced long-term stability. rsc.org

Table 2: Performance of Perovskite Solar Cells (PSCs) with Spiro-based Hole Transport Materials (HTMs)

HTMCore StructurePCE (%)Stability Note
Spiro-OMeTADSpirobifluorene>23%Benchmark, but requires dopants and has stability issues. researchgate.netunimi.it
X60Spiro[fluorene-9,9′-xanthene]19.84%Comparable performance to Spiro-OMeTAD with simpler synthesis. rsc.org
SP-SMeSpiro[fluorene-9,9′-xanthene]21.95% (dopant-free)Outperforms doped spiro-OMeTAD with enhanced stability. rsc.org
Fluorene-terminated HTMSpirobifluorene23.2%Better thermal stability than Spiro-OMeTAD. researchgate.net

Non-Fullerene Acceptors (NFAs) and Donor-Acceptor Systems

In the field of organic photovoltaics (OPVs), non-fullerene acceptors (NFAs) have rapidly surpassed traditional fullerene derivatives due to their tunable energy levels and broad absorption spectra. A common strategy for designing high-performance NFAs is to use a three-dimensional core to which electron-withdrawing end-groups are attached.

The 2-Bromo-2'-phenyl-9,9'-spirobi[fluorene] scaffold is an ideal candidate for constructing such 3D NFAs. The rigid and bulky spiro core can effectively prevent the strong π-π stacking and aggregation of the acceptor molecules in the solid state, which is beneficial for forming an optimal bicontinuous interpenetrating network in the bulk-heterojunction active layer. The two bromo-positions on a related precursor, 2,2'-dibromo-9,9'-spirobifluorene, can be functionalized with strong electron-accepting units (like dicyanovinylindanone) to create efficient NFAs. nih.gov Similarly, the 2-bromo position on 2-Bromo-2'-phenyl-9,9'-spirobi[fluorene] provides a site for attaching an acceptor moiety, creating an asymmetric NFA that could offer unique morphological and electronic properties for high-performance OPV devices.

Utilization in Organic Field-Effect Transistors (OFETs)

The unique spiro-conjugated architecture of 2-Bromo-2'-phenyl-9,9'-spirobi[fluorene] positions it as a promising candidate for applications in organic field-effect transistors (OFETs). The spiro center, a tetrahedral sp³-hybridized carbon atom, imparts a three-dimensional and rigid structure to the molecule. This structural feature is crucial in mitigating the common issue of π-π stacking, which can be detrimental to charge transport in the solid state. By preventing close packing of the aromatic fluorene (B118485) units, the spiro linkage promotes the formation of stable amorphous films with high morphological stability, a desirable characteristic for the active layers in OFETs.

The introduction of a phenyl group at the 2'-position and a bromo group at the 2-position provides avenues for tuning the electronic properties of the material. The phenyl substituent can enhance the solubility and influence the molecular packing, while the bromine atom offers a reactive site for further functionalization through cross-coupling reactions. This allows for the synthesis of a wide array of derivatives with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters in determining the performance of an OFET.

Active Semiconductor Layers

While specific performance data for 2-Bromo-2'-phenyl-9,9'-spirobi[fluorene] in the active semiconductor layers of OFETs is not extensively documented in dedicated research, the broader class of spirobifluorene derivatives has demonstrated significant potential. The inherent properties of the spirobifluorene core, such as high thermal stability and a high glass transition temperature, contribute to the operational stability of the devices.

The semiconducting properties of spiro-linked compounds are influenced by the orthogonal arrangement of the two fluorene moieties, which can lead to efficient charge transport. Research on related spiro[fluorene-9,9′-xanthene] (SFX) based hole-transporting materials highlights the importance of molecular design in achieving high charge-carrier mobility. For instance, the functionalization of the spiro core can significantly impact the hole mobility of the material. While direct data for 2-Bromo-2'-phenyl-9,9'-spirobi[fluorene] is not available, the principles of molecular engineering suggest that its unique substitution pattern could be leveraged to optimize its performance as a p-type or n-type semiconductor in OFETs. The development of solution-processable organic semiconductors is a key area of research, and the solubility imparted by the phenyl group could make this compound suitable for fabrication techniques like spin-coating or inkjet printing.

Development of Non-Linear Optical (NLO) Materials

The NLO response of a molecule is governed by its electronic structure and molecular geometry. In donor-acceptor substituted π-conjugated systems, the intramolecular charge transfer from the electron-donating group to the electron-accepting group upon excitation is a key mechanism for generating a large second-order NLO response. The 2-Bromo-2'-phenyl-9,9'-spirobi[fluorene] molecule can be functionalized to incorporate donor and acceptor groups, thereby creating a push-pull system. The bromine atom can be converted into various functional groups, allowing for the fine-tuning of the NLO properties. The phenyl group can also be modified to further enhance the electronic asymmetry of the molecule. The development of fluorene-based chromophores has shown that modulating the conjugation pathway can significantly improve the intrinsic hyperpolarizability.

Application in Porous Organic Frameworks (POFs) and Hydrogen-Bonded Organic Frameworks (HOFs)

The rigid and well-defined three-dimensional structure of spirobifluorene derivatives makes them excellent building blocks for the construction of porous organic frameworks (POFs) and hydrogen-bonded organic frameworks (HOFs). The bromine and phenyl functionalities on the 2-Bromo-2'-phenyl-9,9'-spirobi[fluorene] core can be utilized for further reactions to create extended porous networks. For instance, the bromine atom can be converted to a carboxylic acid or an amine group, which can then participate in the formation of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs).

A study on a 9,9′-spirobifluorene based metal-organic framework, synthesized from a tetracarboxylate ligand derived from spirobifluorene, demonstrated a high specific surface area and promising hydrogen uptake capacity. This highlights the potential of the spirobifluorene core in creating porous materials.

Gas Absorption and Separation Properties

Porous organic frameworks derived from spirobifluorene units have shown significant promise in gas absorption and separation applications. The intrinsic microporosity of these materials, arising from the inefficient packing of the rigid and contorted spirobifluorene units, leads to high surface areas and accessible pores for gas molecules.

Research on regioisomeric spirobifluorene-based ladder polymers has demonstrated their potential in gas separation. These polymers, synthesized from dibromospirobifluorene precursors, form mechanically robust films with high thermal stability and significant BET surface areas. The gas separation performance of these polymers, particularly for H₂/CH₄ and O₂/N₂ mixtures, has been shown to exceed the 2008 Robeson upper bounds after aging.

The table below summarizes the gas permeability and selectivity data for two isomeric spirobifluorene-based ladder polymers, CANAL-Me-2,2'-SBF and CANAL-Me-2,7-SBF, which are structurally related to polymers that could be synthesized from 2-Bromo-2'-phenyl-9,9'-spirobi[fluorene].

PolymerGasPermeability (Barrer)Selectivity vs. CH₄
CANAL-Me-2,2'-SBF (Fresh)H₂12009
CO₂137010
CH₄--
CANAL-Me-2,7-SBF (Fresh)H₂33005
CO₂52007.8
CH₄--
CANAL-Me-2,2'-SBF (Aged 170 days)H₂1140-
CO₂640-
CH₄--
CANAL-Me-2,7-SBF (Aged 170 days)H₂2400-
CO₂1400-
CH₄--

These results indicate that the specific connectivity of the spirobifluorene units within the polymer backbone significantly influences the gas separation properties. The polymer derived from 2,7-dibromospirobifluorene exhibited higher gas permeability, which was attributed to a more accessible free volume. osti.govnih.gov

Construction of Chiral Helical Networks

The inherent chirality of asymmetrically substituted spirobifluorene molecules can be exploited to construct chiral helical networks within porous organic frameworks. While direct evidence for the use of 2-Bromo-2'-phenyl-9,9'-spirobi[fluorene] in constructing such networks is limited, a patent has described the synthesis of a chiral porous organic framework with a helical structure. This framework was prepared by the polycondensation of an optically active spirobifluorene derivative.

The synthesis involved the use of a chiral spirobifluorene-based monomer, which, through a polymerization reaction, self-assembled into a helical porous organic framework. This material exhibited a high specific surface area and is expected to have applications in chiral separation and asymmetric catalysis. The ability to form such ordered, chiral structures opens up possibilities for the development of advanced functional materials based on the spirobifluorene scaffold.

Future Research Directions and Emerging Applications

Development of Novel and Sustainable Synthetic Pathways for Asymmetrically Substituted Spirobifluorenes

The synthesis of asymmetrically substituted spirobifluorenes, where the two fluorene (B118485) units are functionalized differently, is crucial for fine-tuning the optoelectronic properties of the final materials. However, traditional multi-step batch syntheses can be inefficient and generate significant waste. Future research is increasingly focused on developing more sustainable and efficient synthetic methodologies.

Flow Chemistry Approaches

Continuous flow chemistry is emerging as a powerful tool for the synthesis of complex organic molecules, offering advantages such as enhanced reaction control, improved safety, and facile scalability. springernature.com The application of flow chemistry to the synthesis of asymmetrically substituted spirobifluorenes could lead to significant improvements in yield and purity while reducing reaction times and solvent usage. rsc.org

Future research in this area will likely focus on the development of multi-step continuous flow systems that can telescope several reaction steps without the need for intermediate isolation and purification. uc.pt This could involve, for example, an initial catalyzed cross-coupling reaction to form a functionalized fluorene precursor, followed by an in-line purification, and a subsequent cyclization step to form the spirobifluorene core. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can be particularly beneficial for optimizing stereoselective syntheses of chiral spirobifluorene derivatives. rsc.org

Table 1: Potential Advantages of Flow Chemistry in Spirobifluorene Synthesis

FeatureDescriptionPotential Benefit
Precise Reaction Control Accurate management of temperature, pressure, and stoichiometry.Higher yields, fewer byproducts, and improved selectivity.
Enhanced Safety Small reaction volumes and efficient heat dissipation.Safe handling of hazardous reagents and exothermic reactions.
Scalability Straightforward scaling by extending reaction time or using parallel reactors.Seamless transition from laboratory-scale synthesis to industrial production.
Automation Integration of in-line analysis and purification steps.Reduced manual intervention and improved process efficiency.

Catalysis Innovations for Enhanced Selectivity and Efficiency

Catalysis plays a pivotal role in the synthesis of complex organic molecules, and innovations in this field are expected to significantly impact the production of asymmetrically substituted spirobifluorenes. Future research will likely focus on the development of novel catalytic systems that offer high selectivity and efficiency.

One promising area is the use of asymmetric catalysis to produce enantiomerically pure chiral spirobifluorenes. nih.gov Chiral phosphoric acids and BINOL-derived catalysts have shown promise in asymmetric transfer hydrogenation reactions and could be adapted for the stereoselective synthesis of spiro compounds. organic-chemistry.org The development of catalysts that can control the regioselectivity of functionalization on the fluorene backbone is also a key research direction. This would allow for the precise placement of substituents to tune the electronic properties of the molecule. nih.gov

Furthermore, advancements in palladium-catalyzed cross-coupling reactions and C-H activation strategies are enabling more direct and atom-economical routes to functionalized biaryls, which are key intermediates in spirobifluorene synthesis. nih.gov These methods can reduce the number of synthetic steps and the amount of waste generated.

Exploration of Multi-Stimuli Responsive Spirobifluorene Materials

Multi-stimuli responsive materials, which can change their properties in response to external triggers such as light, heat, pH, or electric fields, are of great interest for applications in sensors, drug delivery, and smart materials. nih.govrsc.org The rigid and sterically hindered nature of the spirobifluorene core makes it an excellent scaffold for the design of such materials.

Future research will likely involve the incorporation of spirobifluorene units into polymer backbones or as pendant groups to create materials that exhibit tunable responses. rsc.orgeventact.com For example, by attaching photochromic or thermochromic moieties to the spirobifluorene framework, it may be possible to create materials that change their color or fluorescence properties in response to light or temperature. Similarly, the incorporation of acidic or basic functional groups could lead to pH-responsive materials. The development of spirobifluorene-based materials that respond to multiple stimuli simultaneously would open up possibilities for creating highly sophisticated and functional systems. nih.gov

Integration into Flexible, Stretchable, and Wearable Electronic Devices

The demand for flexible, stretchable, and wearable electronic devices is rapidly growing, with applications ranging from health monitoring to consumer electronics. nih.gov Spirobifluorene-based materials are promising candidates for use in these devices due to their excellent electronic properties and morphological stability. rsc.org

Future research will focus on the design and synthesis of spirobifluorene derivatives with enhanced flexibility and stretchability. This could be achieved by incorporating flexible alkyl chains or elastomeric polymer segments into the molecular structure. The development of solution-processable spirobifluorene-based materials is also crucial for the fabrication of flexible devices using printing techniques. ceur-ws.org

The integration of these materials into flexible OLEDs for displays and lighting, as well as in wearable sensors for monitoring physiological signals, is a key area of investigation. The high quantum efficiency and stability of spirobifluorene-based emitters are particularly advantageous for these applications. rsc.org

Table 2: Potential Applications of Spirobifluorenes in Flexible Electronics

DevicePotential Role of SpirobifluoreneKey Advantages
Flexible OLEDs Host or emissive layer materialHigh efficiency, good color purity, and mechanical stability.
Wearable Sensors Active material in chemical or biological sensorsHigh sensitivity and stability in flexible device architectures.
Flexible Photovoltaics Hole-transporting materialGood charge mobility and compatibility with flexible substrates.
Conformable Electronics Component in skin-like electronic systemsBiocompatibility and stable performance under mechanical stress.

Advanced Device Architectures and Performance Optimization through Molecular Engineering

The performance of organic electronic devices is highly dependent on the molecular architecture of the materials used. Molecular engineering of the spirobifluorene core offers a powerful strategy for optimizing device performance. rsc.org

Future research will continue to explore the structure-property relationships of spirobifluorene derivatives to rationally design materials with tailored properties. researchgate.net This includes modifying the substitution pattern on the fluorene units to tune the HOMO/LUMO energy levels, triplet energy, and charge transport characteristics. researchgate.net For example, introducing electron-donating or electron-withdrawing groups at specific positions can significantly alter the electronic properties of the molecule, making it suitable for use as a host material, an electron-transporting material, or a hole-transporting material in OLEDs. researchgate.net

The design of bipolar host materials, which can transport both electrons and holes, is a particularly important area of research for achieving high-efficiency phosphorescent OLEDs. researchgate.net Spirobifluorene derivatives with both electron-donating and electron-withdrawing substituents are promising candidates for this application. Furthermore, the development of new spirobifluorene-based emitters with narrow emission spectra is crucial for achieving high-purity colors in displays.

Computational-Experimental Feedback Loops for Rational Design and Property Prediction

The integration of computational modeling with experimental synthesis and characterization is becoming an increasingly important tool for the rational design of new materials. uni-paderborn.de This synergistic approach can accelerate the discovery of new spirobifluorene derivatives with desired properties while reducing the time and cost associated with trial-and-error experimentation.

Future research will increasingly rely on computational methods, such as density functional theory (DFT) and time-dependent DFT (TD-DFT), to predict the electronic and photophysical properties of novel spirobifluorene structures before they are synthesized. nih.gov These calculations can provide insights into key parameters such as HOMO/LUMO energy levels, triplet energies, and charge mobilities.

The experimental results from the synthesis and characterization of these new materials can then be used to validate and refine the computational models, creating a feedback loop that improves the predictive power of the theoretical methods. This iterative process of computational design, experimental validation, and model refinement will be crucial for the development of next-generation spirobifluorene-based materials for a wide range of electronic applications.

Novel Applications in Bio-Imaging and Sensing (Excluding Clinical Data)

The unique architecture of the 9,9'-spirobi[fluorene] (SBF) core, which is central to 2-Bromo-2'-phenyl-9,9'-spirobi[fluorene], presents a promising platform for the development of advanced fluorescent probes for bio-imaging and chemical sensing. The rigid, three-dimensional spiro structure helps to prevent aggregation-caused quenching (ACQ), a common issue with planar fluorescent dyes, which can enhance fluorescence quantum yields in biological environments.

Research into other functionalized SBF derivatives has demonstrated their successful application as fluorescent sensors. For instance, SBF-based probes have been designed for the selective and sensitive detection of biologically significant analytes like zinc ions (Zn²⁺) and hydrazine. rsc.orgnih.gov These probes often exhibit desirable properties such as aggregation-induced emission (AIE) and two-photon absorption (TPA). rsc.orgnih.gov Two-photon microscopy, which utilizes TPA, is particularly advantageous for bio-imaging as it allows for deeper tissue penetration, reduced photodamage, and lower background autofluorescence compared to traditional one-photon microscopy. elsevierpure.com

The fluorene moiety itself is a versatile building block for two-photon fluorescent probes due to its photostability, high two-photon absorption cross-section, and the ease with which its structure can be modified to tune optical properties. elsevierpure.com The introduction of a bromo- and a phenyl- group onto the SBF scaffold in 2-Bromo-2'-phenyl-9,9'-spirobi[fluorene] offers specific sites for further functionalization. The bromine atom can be readily converted into various recognition groups (e.g., receptors for specific ions or molecules) via well-established cross-coupling reactions. This synthetic versatility could allow for the rational design of probes targeting a wide array of biological markers.

Future research is expected to focus on leveraging these characteristics. By attaching specific chelating agents or reactive moieties to the 2-Bromo-2'-phenyl-9,9'-spirobi[fluorene] molecule, it could be engineered into highly selective "turn-on" or "turn-off" fluorescent sensors for various analytes. The performance of such conceptual probes would be benchmarked against existing SBF-based sensors, as detailed in the table below.

Table 1: Performance of Functionalized Spirobifluorene (SBF) Derivatives in Sensing Applications

Probe Name Target Analyte Detection Limit (LOD) Key Feature(s)
SPF-1 Zn²⁺ Not specified Intracellular Zn²⁺ imaging. rsc.org
SPF-2 Zn²⁺ 63 nM Two-photon absorption properties. rsc.org
SPF-MN Hydrazine 0.29 µM Colorimetric and fluorescent response; two-photon probe. nih.gov
SPF-PA Hydrazine 6.9 µM Senses intercellular hydrazine; two-photon probe. nih.gov
Probe P1 Hg(II) 389 nM "Turn-on" sensor in water. researchgate.net

| Probe P2 | Al(III) | 857 nM | "Turn-on" sensor in water-methanol solutions. researchgate.net |

This table presents data for various spirobifluorene-based probes to illustrate the potential of the core structure in sensing applications.

Scalability and Industrial Feasibility of Synthesis and Application

The commercial viability of 2-Bromo-2'-phenyl-9,9'-spirobi[fluorene] and its derivatives is fundamentally linked to the scalability and cost-effectiveness of its synthesis. Traditional methods for creating the spirobifluorene core often involve multi-step sequences that can be complex, require harsh reaction conditions, and are not well-suited for large-scale industrial production. acs.org These classical routes typically involve the formation of a fluorenol intermediate followed by an acid-catalyzed ring-closing reaction. acs.org

However, recent advancements in synthetic chemistry are paving the way for more industrially feasible routes. Key areas of improvement include:

Improved Reaction Conditions : The development of syntheses that avoid anhydrous and oxygen-free environments can greatly simplify industrial-scale production and reduce operational costs. acs.org For instance, the use of robust catalysts and reaction conditions that are tolerant of residual air and moisture is a key goal in process chemistry.

The table below compares different synthetic strategies for the spirobifluorene core, highlighting factors relevant to industrial scalability.

Table 2: Comparison of Synthesis Strategies for Spirobifluorene Derivatives

Synthesis Method Key Reactants Conditions Advantages for Scalability Disadvantages for Scalability
Traditional Friedel-Crafts 2-Lithiobiphenyl, Fluorenone Multi-step; Acetic acid, HCl/H₂SO₄, heating Well-established procedure. Multi-step process, often low to moderate yields, requires harsh acids. acs.org
Grignard Reagent Route o-bromohalobenzene, Phenylmagnesium bromide, Bromofluorenone Inert gas protection, 50-100°C Uses lower-cost starting materials, significant cost reduction. google.com Requires inert atmosphere and Grignard reagents, which can be sensitive.
Superacid-Promoted Dehydration Biaryl, Fluorenone Triflic acid (TfOH) or Tf₂O, often room temp. High yields, short reaction times, metal-free, simplified one-pot process. acs.orgnih.gov Superacids can be corrosive and require careful handling.

| Palladium-Catalyzed Cross-Coupling | Fluorene, Halogenated arenes | Palladium catalyst, ligands | One-step synthesis demonstrated for some derivatives. pku.edu.cn | Palladium catalysts can be expensive and require removal from the final product. |

Q & A

Q. Basic Research Focus

  • ¹H/¹³C NMR : Assign chemical shifts to identify substituent effects. For example, ortho-substituents on spirobifluorene cause downfield shifts due to steric hindrance .
  • XRD : Resolve the sp³-hybridized central carbon and confirm dihedral angles between fluorene units (typically ~90°) .
  • DFT Calculations : Model HOMO/LUMO distributions to predict charge transport behavior. For 2-bromo derivatives, bromine’s electron-withdrawing effect lowers LUMO levels by ~0.3 eV .

How does 2-Bromo-2'-phenyl-9,9'-spirobi[fluorene] enhance OLED device efficiency as a host material?

Advanced Research Focus
The compound’s rigid spiro-core and bromine/aryl substituents provide:

  • High Triplet Energy (E₃) : ~2.7 eV, suitable for green/red phosphorescent emitters like Ir(ppy)₃ .
  • Improved Charge Balance : Bromine enhances electron injection, while phenyl groups stabilize hole transport.

Q. Device Fabrication Protocol :

Vacuum Deposition : Co-deposit the host (e.g., 24TSF derivative) with 10 wt% Ir(ppy)₃ emitter.

Layer Structure : ITO (anode)/HTL (TAPC)/EML (host:emitter)/ETL (TmPyPB)/LiF/Al (cathode).

Performance Metrics :

ParameterGreen OLED (Ir(ppy)₃)Red OLED ((ppq)₂Ir(acac))
EQE (%)12.610.5
Luminance (cd/m²)15,0008,500
Data from .

What strategies address solubility challenges in synthesizing oligo-spirobifluorenes?

Q. Advanced Research Focus

  • Solvent Optimization : Use chloroform over THF for bromination reactions to avoid dibromination byproducts .
  • Bulky Substituents : Introduce tert-butyl or methoxy groups at the 4-position to enhance solubility in non-polar solvents (e.g., toluene) .
  • Boronic Ester Intermediates : Improve stability during Suzuki couplings. For example, 2-(spirobi[fluoren]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane shows 97% purity after recrystallization .

How do spirobifluorene-based MOFs perform in gas sorption applications?

Advanced Research Focus
The ligand 4,4′,4′′,4′′′-(9,9′-spirobi[fluorene]-2,2′,7,7′-tetrayl)tetrabenzoic acid forms a MOF (SBF–Cu) with:

  • Surface Area : 1,200 m²/g (BET).
  • Hydrogen Uptake : 1.2 wt% at 77 K, attributed to open Cu²⁺ sites .
    Synthesis Protocol :

Solvothermal reaction of Cu(NO₃)₂ with the ligand in DMF/ethanol.

Activation via solvent exchange (acetone) and vacuum drying.

What contradictions exist in reported synthetic yields for spirobifluorene derivatives?

Q. Advanced Research Focus

  • Grignard Route : Yields vary from 40–65% due to sensitivity to moisture. Anhydrous MgSO₄ and Schlenk techniques improve consistency .
  • Suzuki Coupling : Yields for 4-PhCz-SBF (75%) vs. 4-Ph(OMe)₃-SBF (83%) differ due to steric effects of carbazole vs. methoxy groups .

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